4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Overview
Description
4-Fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a fluorinated benzamide derivative with a complex molecular structure. This compound is characterized by the presence of a fluorine atom on the benzene ring, a pyridine ring, and a piperazine moiety, making it a unique and versatile molecule in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, such as serotonin receptors .
Mode of Action
It’s known that similar compounds can bind to their target receptors and affect their activation mechanism . This interaction can lead to changes in the physiological activity of the cell.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to possess drug-like properties .
Result of Action
Similar compounds have been found to have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often require the use of strong bases and coupling agents to facilitate the formation of the sulfonyl and amide bonds.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine and nitrogen atoms in the molecule makes it reactive under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, oxidized forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. Its fluorinated nature makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design and therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical intermediates. Its versatility and reactivity make it an important component in various manufacturing processes.
Comparison with Similar Compounds
4-Fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}benzamide
4-Fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzamide)
4-Fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]propyl}benzamide)
Uniqueness: 4-Fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide stands out due to its sulfonyl group, which imparts unique chemical properties compared to its methyl, ethyl, and propyl analogs. This structural difference influences its reactivity and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c19-16-6-4-15(5-7-16)18(24)21-9-14-27(25,26)23-12-10-22(11-13-23)17-3-1-2-8-20-17/h1-8H,9-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUHHJCIJMMHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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